Deoxyisocalyciphylline B is a novel Daphniphyllum alkaloid, first isolated from the stem of Daphniphyllum subverticillatum. [] It belongs to the calyciphylline B-type alkaloids, a subfamily characterized by a unique fused hexacyclic skeleton. [, ] This compound has garnered significant attention in organic chemistry research due to its complex structure and potential biological activities. [, , , ]
The revised synthesis utilizes a complexity-building Mannich reaction, efficient cyclizations, and a highly diastereoselective hydrogenation to construct the tricyclic core of the molecule. [, ] A Pauson-Khand reaction then builds the hydro-indene substructure, followed by endgame redox manipulations to deliver Deoxyisocalyciphylline B. [, ]
Deoxyisocalyciphylline B is a member of the calyciphylline B-type alkaloids, which are complex natural products derived from plants of the Daphniphyllum genus. This compound is characterized by a hexacyclic structure that contributes to its biological activity and potential therapeutic applications. The structural complexity and unique stereochemistry of deoxyisocalyciphylline B have made it a subject of interest in synthetic organic chemistry and pharmacology.
Deoxyisocalyciphylline B is primarily extracted from various species of the Daphniphyllum plant, which are known for their diverse array of alkaloids. These compounds are classified under the broader category of isoquinoline alkaloids, which are notable for their pharmacological properties. The specific classification of deoxyisocalyciphylline B within the calyciphylline B-type alkaloids highlights its structural and functional similarities to other related compounds, such as daphlongamine H, which has been synthesized and studied extensively for its biological effects .
The synthesis of deoxyisocalyciphylline B has been approached through various synthetic strategies. Notably, one significant method involves a total synthesis that utilizes a series of complex reactions to construct the hexacyclic framework characteristic of this alkaloid.
Recent studies have also highlighted the revision of the stereochemistry associated with deoxyisocalyciphylline B, confirming that previous assignments may have been incorrect. This has implications for both synthetic strategies and understanding its biosynthetic pathways .
Deoxyisocalyciphylline B features a complex hexacyclic structure that includes multiple stereocenters. The molecular formula is C₁₉H₂₃N₃O₃, indicating a significant degree of saturation and functional groups that contribute to its biological activity.
The structural representation can be depicted using advanced molecular modeling software, allowing visualization of its three-dimensional conformation which is crucial for understanding its interactions with biological targets.
Deoxyisocalyciphylline B undergoes various chemical reactions that can be exploited for synthetic purposes or to understand its reactivity:
The mechanism of action for deoxyisocalyciphylline B is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are utilized to confirm its structure and purity during synthesis .
Deoxyisocalyciphylline B has garnered attention for its potential scientific uses:
Deoxyisocalyciphylline B (CAS# 619326-75-9) is classified as a calyciphylline B-type alkaloid within the broader Daphniphyllum alkaloid family. Its molecular formula is C₂₂H₃₁NO₂, corresponding to a molecular weight of 341.50 g/mol [1]. The compound features a hexacyclic scaffold comprising six fused rings that create significant three-dimensional complexity. Key structural characteristics include:
Table 1: Fundamental Chemical Properties of Deoxyisocalyciphylline B
Property | Value |
---|---|
CAS Registry Number | 619326-75-9 |
Molecular Formula | C₂₂H₃₁NO₂ |
Molecular Weight | 341.50 g/mol |
Classification | Calyciphylline B-type alkaloid |
Natural Product Category | Daphniphyllum alkaloid |
Structural Features | Hexacyclic, N-containing heterocycle |
The compound's architecture was originally misassigned due to spectroscopic misinterpretation, with synthetic studies later revealing that the natural product corresponds to an isomer of the initially proposed structure. This revision stemmed from total synthesis efforts that uncovered discrepancies between synthetic intermediates and the natural isolate [3]. X-ray crystallographic analysis ultimately confirmed the revised hexacyclic framework featuring an unprecedented fusion pattern distinct from other calyciphylline subtypes [5] [6].
Deoxyisocalyciphylline B occurs exclusively in specific Daphniphyllaceae species, predominantly those distributed across Southeast Asia's forest ecosystems. The primary botanical sources identified through phytochemical studies include:
The compound exhibits organ-specific accumulation, concentrating primarily in stems and leaves rather than roots or fruits. Its distribution within Daphniphyllum species follows distinct biogeographical patterns, with higher concentrations observed in specimens from subtropical montane forests at elevations of 800-1,500 meters [4].
Table 2: Occurrence of Deoxyisocalyciphylline B in Daphniphyllum Species
Botanical Source | Plant Part | Geographic Distribution | Co-occurring Alkaloids |
---|---|---|---|
Daphniphyllum subverticillatum | Stems | Southern China | Deoxycalyciphylline B, Daphnipaxinin |
Daphniphyllum calycinum | Leaves | Japan, Eastern China | Calyciphyllines A-D, Calycinumines |
Daphniphyllum longeracemosum | Twigs | Yunnan Province (China) | Daphnillonins, Longeracemosins |
Phytochemical analyses reveal that deoxyisocalyciphylline B typically co-occurs with structurally analogous alkaloids including deoxycalyciphylline B and various calyciphylline derivatives. These compounds collectively represent the calyciphylline chemotype within Daphniphyllum alkaloids, characterized by their highly oxidized, polycyclic frameworks [4] [5]. The consistent co-occurrence suggests a shared biosynthetic origin from squalene-derived precursors through complex rearrangement cascades [3] [4].
The discovery timeline of deoxyisocalyciphylline B reflects evolving analytical capabilities in natural product chemistry:
The structural elucidation journey exemplifies challenges in characterizing highly congested alkaloids where conventional NMR analysis proves insufficient. The resolution required advanced techniques including:
Table 3: Key Milestones in the Characterization of Deoxyisocalyciphylline B
Year | Milestone | Significance |
---|---|---|
2003 | Initial isolation from D. calycinum | First identification as novel hexacyclic alkaloid |
2007 | Structural designation established | Recognition as calyciphylline B analog |
2019 | Structural revision via synthetic studies | Correction of ring fusion pattern and stereochemistry |
2023 | Biosynthetic reassessment | Proposal as pathway intermediate to complex DAs |
Synthetic access to deoxyisocalyciphylline B remains limited due to its structural complexity, though recent total syntheses of related calyciphyllines have demonstrated feasible strategies including:
CAS No.: 71031-15-7
CAS No.: 512-61-8
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7